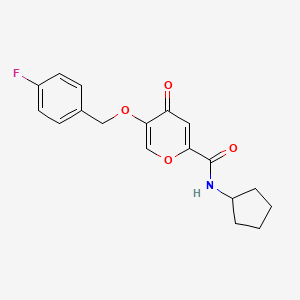

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4/c19-13-7-5-12(6-8-13)10-23-17-11-24-16(9-15(17)21)18(22)20-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONINRBKBYRDSHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2-pyrone derivative.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via an etherification reaction using 4-fluorobenzyl bromide and a suitable base.

Cyclopentyl Group Addition: The cyclopentyl group can be added through an amide formation reaction using cyclopentylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl ether linkage.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethers or amides.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 381.4 g/mol. The structure features a pyran ring, which is known for its biological activity, and the presence of a fluorobenzyl group enhances its pharmacological properties.

Anticancer Applications

Recent studies have highlighted the potential of N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific proteins involved in cancer cell proliferation, such as polo-like kinase 1 (Plk1). This kinase is often overexpressed in various cancers, making it a target for drug development.

Case Study: Polo-like Kinase Inhibition

- Objective : To evaluate the effectiveness of pyran derivatives in inhibiting Plk1.

- Findings : Compounds structurally related to this compound demonstrated significant inhibitory effects on Plk1 activity, leading to reduced proliferation of cancer cells in vitro .

Antiviral Activity

Another promising application lies in the compound's antiviral properties. Similar heterocyclic compounds have been tested for their efficacy against viruses such as H5N1, showing potential as antiviral agents.

Case Study: Antiviral Testing

- Objective : To assess the antiviral activity against H5N1 virus.

- Methodology : Various derivatives were synthesized and tested for their ability to inhibit viral replication.

- Results : Compounds with structural similarities to this compound showed promising results, indicating that modifications to the core structure can enhance antiviral efficacy .

Pain Management and Biased Agonism

The compound's potential role in pain management has also been explored, particularly through its interaction with opioid receptors. Biased ligands that selectively activate certain signaling pathways can provide analgesic effects without the typical side effects associated with opioid medications.

Case Study: Opioid Receptor Interaction

- Objective : To investigate biased agonism at opioid receptors.

- Findings : Structural modifications led to compounds exhibiting high G-protein bias while minimizing adverse effects like respiratory depression and constipation . This suggests that N-cyclopentyl derivatives could be developed into safer analgesics.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with three analogs based on structural features and inferred properties:

Key Observations:

- Core Flexibility vs. Rigidity : The pyran core (target compound and CAS:1021060-60-5) offers a semi-rigid scaffold, whereas the pyrimidine analog provides a planar, hydrogen-bonding framework. The benzene core in B1 is simpler but lacks the pyran/pyrimidine’s heterocyclic diversity.

- Substituent Effects: The cyclopentyl group in the target compound likely enhances membrane permeability compared to the 3-phenylpropyl group in CAS:1021060-60-5, which may improve aqueous solubility but introduce metabolic vulnerabilities (e.g., oxidation of the alkyl chain) . The 4-fluorobenzyloxy group, common to the target compound and CAS:1021060-60-5, is associated with improved bioavailability and target affinity in fluorinated drug candidates .

Biological Activity

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyran ring , a fluorobenzyl group , and a carboxamide functional group , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 345.35 g/mol. The presence of the fluorobenzyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It may interact with various receptors, altering cellular signaling processes.

These interactions can lead to changes in cell proliferation, apoptosis, and other critical biological functions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cell lines at low concentrations (e.g., IC50 values in the micromolar range) .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | L1210 Leukemia | 0.2 | Enzyme inhibition |

| Compound B | MCF7 Breast Cancer | 0.5 | Receptor antagonism |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it can reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Case Study: Inhibition of Tyrosinase

- Case Study: Antimicrobial Activity

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Anticancer Activity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | No fluorobenzyl group | 1.0 µM | Moderate |

| Compound B | Chlorobenzyl instead of fluorobenzyl | 0.8 µM | Low |

Q & A

Q. What are the key considerations for synthesizing N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide?

Synthesis involves multi-step protocols, including cyclization of pyranone precursors and subsequent functionalization with fluorobenzyl ether and cyclopentyl carboxamide groups. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) improve yields in cyclization steps .

- Temperature control : Reactions often require temperatures between 60–100°C to avoid side products . Post-synthesis purification via column chromatography or recrystallization is essential for ≥95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with diagnostic peaks for the fluorobenzyl ether (δ 4.8–5.2 ppm) and pyranone carbonyl (δ 165–170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (expected m/z: ~329.34) .

Q. What solubility challenges arise during in vitro assays, and how are they mitigated?

The compound exhibits poor aqueous solubility (<0.1 mg/mL) due to hydrophobic groups (cyclopentyl, fluorobenzyl). Strategies include:

- Co-solvents : DMSO (≤1% v/v) for stock solutions.

- Surfactants : Polysorbate-80 or Cremophor EL for cell-based studies .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

- Fluorine atoms : Enhance metabolic stability and binding affinity via hydrophobic interactions (e.g., with kinase ATP pockets) .

- Cyclopentyl vs. isopropyl groups : Cyclopentyl improves steric hindrance, reducing off-target effects compared to smaller alkyl groups . Comparative studies of analogs (e.g., 5-ethoxy vs. benzyloxy derivatives) show IC₅₀ differences of 10–100 nM in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or structural analogs. Methodological approaches include:

- Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) across studies.

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm specificity .

- Structural validation : Re-characterize disputed compounds via X-ray crystallography or 2D-NMR .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Models interactions with targets like COX-2 or EGFR, identifying key hydrogen bonds with the pyranone carbonyl .

- ADMET prediction (SwissADME) : Forecasts moderate blood-brain barrier permeability (LogP ~3.2) and CYP3A4 metabolism risks .

Q. How can reaction scalability be optimized without compromising yield?

- Continuous flow reactors : Reduce reaction times (2–4 hours vs. 12 hours batch) and improve heat management .

- Microwave-assisted synthesis : Enhances cyclization efficiency (yield increase: 15–20%) .

- Green solvents : Switch to ethanol/water mixtures to reduce environmental impact .

Q. What experimental designs validate the compound’s mechanism of action?

- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) under varying ATP concentrations to confirm competitive/non-competitive binding .

- Gene knockout models : CRISPR-Cas9 deletion of putative targets (e.g., PI3Kγ) in cell lines to assess phenotypic rescue .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for target validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.